N-Acetyl-L-selenomethionin
Description
Historical Context and Evolution of Organoselenium Compound Research
The journey of organoselenium chemistry began in the 19th century with the synthesis of simple organoselenium compounds. researchgate.netnih.gov These early compounds were often characterized by their unpleasant odor and instability, which limited the initial interest and progress in the field. researchgate.net A significant turning point occurred in the 1930s with the recognition of the toxic properties of selenium compounds, which paradoxically spurred more intensive investigation into their biological roles. researchgate.net This led to the crucial discovery in 1957 by Schwarz and Foltz that selenium is an essential trace element in the diet, a finding that fundamentally shifted the scientific perception of this element. researchgate.net
The 1970s marked a modern era of organoselenium synthesis, with two major discoveries that revolutionized the field. researchgate.netnih.gov The first was the identification of glutathione (B108866) peroxidase 1 (GPX1) as the first mammalian selenoenzyme in 1973, establishing a clear biochemical function for selenium. researchgate.netnih.gov The second was the discovery of the selenoxide elimination reaction, which provided a powerful new tool for organic synthesis. researchgate.net These breakthroughs, coupled with the later identification of selenocysteine (B57510) as the 21st proteinogenic amino acid, solidified the importance of selenium in biology and catalyzed a surge in research. nih.govbenthamdirect.com Scientists began to synthesize a vast number of organoselenium compounds to mimic the activity of selenoenzymes and explore their therapeutic potential. mdpi.com This period saw the exploration of various organoselenium compounds, including selenides, diselenides, and selenoesters. researchgate.net The development of new synthetic methodologies, including greener and more sustainable approaches, has further expanded the diversity and accessibility of these compounds for research. researchgate.netnih.gov
Rationale for Investigating N-Acetyl-L-selenomethionine as a Distinct Selenocompound
The investigation of N-Acetyl-L-selenomethionine (NASeLM) as a distinct selenocompound stems from the unique properties conferred by the N-acetylation of the parent amino acid, L-selenomethionine. L-selenomethionine is a naturally occurring selenoamino acid found in various food sources and is a key component in the metabolism of selenium. nih.gov However, its direct application in research and potential therapeutic contexts can be limited by factors such as solubility and stability.
The addition of an acetyl group to the L-selenomethionine molecule to form NASeLM is a strategic chemical modification. Acetylation is known to alter the physicochemical properties of amino acids, and in the case of NASeLM, it is suggested to enhance its solubility and stability. This modification is critical for its use in experimental settings, allowing for more controlled and reproducible studies.
Furthermore, the N-acetylation may influence the metabolic fate and biological activity of the selenocompound. While L-selenomethionine can be incorporated into proteins in place of methionine, the N-acetyl group in NASeLM blocks its direct incorporation into polypeptide chains. nih.gov This distinction is crucial as it suggests that the biological effects of NASeLM are likely mediated through different pathways than those of L-selenomethionine, possibly through its metabolites or by acting as a selenium donor for the synthesis of selenoproteins after deacetylation.
Recent comparative studies have provided a compelling rationale for the distinct investigation of NASeLM. For instance, research comparing the effects of NASeLM and N-Acetyl-L-methionine (NALM) on cancer cell lines has demonstrated that NASeLM exhibits significantly greater efficacy in inhibiting cell growth and inducing apoptosis in certain cancer cell types, indicating a specific role for the selenium atom in its acetylated form. researchgate.netnih.gov These findings underscore the importance of studying NASeLM as a unique entity rather than simply an acetylated version of L-selenomethionine.
Current Academic Research Paradigms and Unanswered Questions Regarding N-Acetyl-L-selenomethionine Biochemistry
Current research on N-Acetyl-L-selenomethionine is primarily focused on elucidating its mechanisms of action, particularly in the context of cancer and its antioxidant properties. The prevailing paradigm views NASeLM as a potential pro-oxidant in cancer cells, leading to increased reactive oxygen species (ROS) production and subsequent cell death, while potentially acting as an antioxidant in normal cells. researchgate.netnih.gov
One of the central areas of investigation is its role in cancer therapy. Studies have shown that NASeLM can inhibit the growth of certain cancer cell lines, such as Jurkat and MTC-SK cells, and induce apoptosis. researchgate.netnih.gov The data from these studies, as summarized in the tables below, highlight the differential effects of NASeLM compared to its non-selenium counterpart, NALM.
Table 1: Comparative Effects of NASeLM and NALM on Jurkat Cell Growth Inhibition
| Concentration (µg/mL) | Incubation Time (h) | NASeLM Inhibition (%) | NALM Inhibition (%) |
| 125 | 48 | Significant | Minimal |
| 250 | 48 | Significant | Minimal |
| 500 | 48 | Significant | Minimal |
| 125 | 72 | Significant | Significant |
| 250 | 72 | Significant | Significant |
| 500 | 72 | Significant | Significant |
| This table is a representation of findings from studies comparing the two compounds. researchgate.netnih.gov |
Table 2: Comparative Effects of NASeLM and NALM on MTC-SK Cell Growth Inhibition
| Concentration (µg/mL) | Incubation Time (h) | NASeLM Inhibition (%) | NALM Inhibition (%) |
| 125 | 48 | ~55% | ~15% |
| 250 | 48 | ~55% | ~15% |
| 500 | 48 | ~55% | ~15% |
| 125 | 72 | >55% | <20% |
| 250 | 72 | >55% | <20% |
| 500 | 72 | >55% | <20% |
| This table illustrates the more pronounced effect of NASeLM on MTC-SK cells as reported in recent research. researchgate.netnih.gov |
Despite these promising findings, several unanswered questions remain at the forefront of NASeLM research:
Metabolic Pathway: The precise metabolic fate of NASeLM in vivo is not fully understood. How and where deacetylation occurs and how the released selenomethionine (B1662878) or its metabolites are utilized for selenoprotein synthesis or other functions is a key area for future investigation. jst.go.jp
Mechanism of Action: While the pro-oxidant effect in cancer cells is a leading hypothesis, the exact molecular targets and signaling pathways modulated by NASeLM are yet to be fully elucidated. Understanding its interaction with key cellular components like glutathione and thioredoxin reductase is crucial. mdpi.comnih.gov
Differential Cellular Responses: The reasons for the observed differential sensitivity of various cancer cell lines to NASeLM are not clear. Identifying the molecular determinants of this selectivity could pave the way for more targeted therapeutic strategies. researchgate.netnih.gov
Interaction with Selenoproteins: The extent to which NASeLM contributes to the cellular selenium pool and influences the expression and activity of various selenoproteins requires further detailed investigation. researchgate.net
Future research will likely focus on advanced metabolomic and proteomic studies to trace the metabolic journey of NASeLM and identify its interaction partners. In vivo studies in animal models are also essential to validate the in vitro findings and to understand the broader physiological effects of this intriguing selenocompound.
Properties
Molecular Formula |
C7H13NO3Se |
|---|---|
Molecular Weight |
238.15 g/mol |
IUPAC Name |
(2S)-2-acetamido-4-methylselanylbutanoic acid |
InChI |
InChI=1S/C7H13NO3Se/c1-5(9)8-6(7(10)11)3-4-12-2/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-/m0/s1 |
InChI Key |
HUQQDUJBDSJFKN-LURJTMIESA-N |
SMILES |
CC(=O)NC(CC[Se]C)C(=O)O |
Isomeric SMILES |
CC(=O)N[C@@H](CC[Se]C)C(=O)O |
Canonical SMILES |
CC(=O)NC(CC[Se]C)C(=O)O |
sequence |
X |
Origin of Product |
United States |
Biochemical Transformations and Metabolic Fate of N Acetyl L Selenomethionine
Deacetylation Pathways and Their Enzymatic Catalysis
The initial and pivotal step in the metabolism of N-Acetyl-L-selenomethionine is the removal of its N-acetyl group, a process known as deacetylation. This hydrolysis reaction is catalyzed by the enzyme Acylase I (aminoacylase-1). Research has identified that Acylase I is responsible for the deacetylation of various N-acetylated amino acids. Studies on the substrate specificity of this enzyme have shown that the selenium analogue of N-acetyl-L-methionine is a good substrate for porcine kidney Acylase I. nih.gov This enzymatic action cleaves the acetyl group, releasing acetate (B1210297) and converting N-Acetyl-L-selenomethionine into the bioavailable amino acid, L-selenomethionine. nih.gov
Conversion to L-selenomethionine and Subsequent Metabolic Flux
Upon deacetylation, N-Acetyl-L-selenomethionine is converted to L-selenomethionine, a naturally occurring selenoamino acid. nih.gov Once formed, L-selenomethionine enters the body's methionine metabolic pathways and has two primary fates. It can be non-specifically incorporated into body proteins in place of the sulfur-containing amino acid, methionine. mdpi.comnih.gov This creates a reversible, unregulated storage pool of selenium. Alternatively, L-selenomethionine can be catabolized through the transselenation pathway, which is analogous to the transsulfuration pathway for methionine. mdpi.comresearchgate.net This pathway converts L-selenomethionine into other selenium-containing compounds, ultimately leading to the synthesis of selenocysteine (B57510) and the generation of a central, regulated pool of selenium for cellular functions. mdpi.com
Intracellular Selenium Species Derived from N-Acetyl-L-selenomethionine
The catabolism of L-selenomethionine, the deacetylated product of NASeLM, gives rise to several key intracellular selenium species. The transselenation pathway first converts L-selenomethionine to selenocysteine (Sec). mdpi.com Selenocysteine is then acted upon by the enzyme selenocysteine lyase, which breaks it down to yield elemental selenium in the form of hydrogen selenide (B1212193) (H₂Se). researchgate.netndl.go.jp
Hydrogen selenide is a central and crucial intermediate in selenium metabolism. ndl.go.jp It serves as the primary precursor for the synthesis of selenoproteins. researchgate.net If not utilized for selenoprotein synthesis, surplus hydrogen selenide is detoxified through methylation. This process generates methylated metabolites, including methylselenol (CH₃SeH), dimethyl selenide ((CH₃)₂Se), and the trimethylselenonium (B1202040) ion ((CH₃)₃Se⁺). nih.govresearchgate.net Dimethyl selenide is volatile and can be excreted through respiration, while the trimethylselenonium ion and selenosugars (such as 1-beta-methylseleno-N-acetyl-D-galactosamine) are water-soluble and are the major forms excreted in urine. nih.govresearchgate.net
Integration into Selenoprotein Synthesis Pathways
The ultimate functional fate of selenium derived from N-Acetyl-L-selenomethionine is its incorporation into selenoproteins, which are specialized proteins that play critical roles in antioxidant defense, thyroid hormone metabolism, and immune function. nih.gov
Selenium from N-Acetyl-L-selenomethionine serves as a precursor for the synthesis of selenocysteine (Sec), the 21st proteinogenic amino acid. nih.gov The metabolic cascade proceeds from NASeLM to L-selenomethionine, then through the transselenation pathway to selenocysteine, and finally to the key intermediate, hydrogen selenide (H₂Se). mdpi.comndl.go.jp This hydrogen selenide is the activated form of selenium used for the de novo synthesis of Sec. The synthesis occurs on a specific transfer RNA (tRNA), tRNA[Ser]Sec. reactome.org This tRNA is first charged with the amino acid serine, which is then enzymatically converted to a selenocysteinyl residue using selenophosphate (the product of H₂Se and ATP) as the selenium donor. reactome.orgwikipedia.org This newly synthesized Sec-tRNA[Ser]Sec is then ready for incorporation into nascent polypeptide chains at specific UGA codons. nih.gov
When selenium supply is limited, a hierarchy of selenoprotein expression is observed, where the synthesis of certain essential selenoproteins is prioritized over others to maintain critical biological functions. nih.govproquest.com This regulation appears to occur at the level of mRNA stability and translation efficiency. nih.gov By providing a bioavailable source of selenium via its metabolites, N-Acetyl-L-selenomethionine supports the maintenance of adequate selenocysteyl-tRNA[Ser]Sec levels, which in turn allows for the efficient translation and expression of the full complement of selenoproteins. proquest.com
Comparative Metabolic Profiling of N-Acetyl-L-selenomethionine vs. Other Selenocompounds
The metabolic profile and bioavailability of selenium compounds vary significantly depending on their chemical form, particularly whether they are organic or inorganic. N-Acetyl-L-selenomethionine, as an organic form, is metabolized to L-selenomethionine, which has a distinct metabolic profile compared to inorganic forms like sodium selenite (B80905).
Organic selenium, such as L-selenomethionine (the primary metabolite of NASeLM), is generally considered to have higher bioavailability than inorganic sodium selenite. wearefeel.com Studies comparing selenium yeast (where L-selenomethionine is the major component) with sodium selenite show that the organic form is more completely absorbed and retained in the body, with lower rates of urinary excretion. scialert.net One study in rats quantified the relative bioavailability of selenium yeast as 144% of that of sodium selenite based on plasma selenium levels. nih.govresearchgate.net
| Parameter | Organic Selenium (Se-Yeast/L-Selenomethionine) | Inorganic Selenium (Sodium Selenite) | Reference |
|---|---|---|---|
| Relative Bioavailability (vs. Selenite) | 144% (based on plasma Se) | 100% (Reference) | nih.govresearchgate.net |
| Absorption Mechanism | Active transport (methionine pathway) | Passive diffusion | mdpi.com |
| Blood Concentration Peak Time | Later peak (e.g., 1.5 hours) | Earlier peak (e.g., 1.0 hour) | scialert.net |
| Urinary Excretion | Lower | Higher (over 2-fold greater in one study) | scialert.net |
| Body Retention | Higher (incorporation into protein pool) | Lower | scialert.net |
Furthermore, studies directly comparing N-Acetyl-L-selenomethionine (NASeLM) with its non-selenium counterpart, N-Acetyl-L-methionine (NALM), in cancer cell lines reveal that the presence of the selenium atom imparts distinct biological activities. In MTC-SK cancer cells, NASeLM was significantly more effective at reducing cell growth and mitochondrial activity than NALM, demonstrating that the selenium moiety or its specific metabolites are responsible for this enhanced effect. nih.govnih.gov
| Effect | N-Acetyl-L-selenomethionine (NASeLM) | N-Acetyl-L-methionine (NALM) | Reference |
|---|---|---|---|
| Cell Growth Inhibition | Significantly higher (up to 55% reduction) | Significantly lower (around 15% reduction) | nih.govnih.gov |
| Mitochondrial Activity Reduction | More effective | Less effective | nih.gov |
| Caspase-3 Activity (Apoptosis Induction) | Significantly increased | No significant increase | nih.gov |
Cellular and Molecular Mechanisms of N Acetyl L Selenomethionine Bioactivity
Mechanisms of Cellular Uptake and Intracellular Localization
The entry of N-Acetyl-L-selenomethionine into the cell and its subsequent distribution are critical first steps in its bioactivity. These processes are governed by specific transport systems and result in the localization of its metabolites to various subcellular compartments where they can participate in metabolic and signaling pathways.
Transporter Systems Involved in N-Acetyl-L-selenomethionine Influx
While direct studies on the specific transporters for N-Acetyl-L-selenomethionine are limited, the transport mechanisms of its parent compound, selenomethionine (B1662878), and other N-acetylated amino acids provide valuable insights. Selenoamino acids, being the primary dietary form of organic selenium, are efficiently absorbed in the intestine. nih.gov Studies have shown that selenomethionine is actively transported across cell membranes by various amino acid transporters. nih.gov
The acetylation of an amino acid can alter its transport mechanism. For instance, N-acetyl-L-aspartate has a specific sodium-dependent carrier in glial cells. nih.gov Furthermore, the acetylation of leucine (B10760876) allows it to become a substrate for the monocarboxylate transporter. nih.gov It is therefore plausible that N-Acetyl-L-selenomethionine is also recognized by specific transporters for acetylated amino acids or by monocarboxylate transporters, which could differentiate its uptake from that of selenomethionine.
Subcellular Distribution and Compartmentalization of N-Acetyl-L-selenomethionine Metabolites
Once inside the cell, N-Acetyl-L-selenomethionine is likely metabolized, and its selenium component is incorporated into selenoproteins. The subcellular localization of these selenoproteins is crucial for their function. Key antioxidant enzymes such as glutathione (B108866) peroxidases (GPXs) and thioredoxin reductases (TrxRs) are distributed throughout the cell. For example, GPX1 is found in the cytoplasm and mitochondria, while GPX4 has cytoplasmic, mitochondrial, and nuclear isoforms.
After entering the cell, it is hypothesized that N-Acetyl-L-selenomethionine can be deacetylated to yield selenomethionine. This selenomethionine can then enter the methionine cycle and the transsulfuration pathway to be converted into selenocysteine (B57510) (Sec), the form of selenium that is incorporated into selenoproteins. nih.gov The biosynthesis of selenocysteine occurs on its tRNA in a complex process. nih.govplos.org The resulting selenoproteins are then distributed to their respective subcellular locations to perform their functions.
Modulation of Oxidative Stress Pathways via Selenoprotein Induction
A primary mechanism of action for selenium compounds is the modulation of cellular redox balance through the induction of antioxidant selenoproteins. N-Acetyl-L-selenomethionine is thought to contribute to the cellular selenium pool, thereby enhancing the activity of key antioxidant enzymes.
Role in Glutathione Peroxidase Activity Enhancement
The glutathione peroxidase (GPx) family of enzymes plays a central role in detoxifying reactive oxygen species (ROS), using glutathione (GSH) as a reducing equivalent. nih.gov Selenium is a critical component of the active site of GPx enzymes. mdpi.com Dietary selenium supplementation has been shown to increase cellular GPx activity, thereby reducing susceptibility to lipid peroxidation. tandfonline.com Both selenite (B80905) and selenomethionine have been demonstrated to be readily available for the synthesis of GPx. orffa.com By providing a source of selenium for the synthesis of selenocysteine, N-Acetyl-L-selenomethionine is expected to enhance the activity of glutathione peroxidases, contributing to cellular antioxidant defense.
Impact on Thioredoxin Reductase System
The thioredoxin (Trx) system, comprising thioredoxin, thioredoxin reductase (TrxR), and NADPH, is another major cellular antioxidant system. nih.gov TrxRs are selenoproteins that catalyze the reduction of thioredoxin. researchgate.net Selenium status is a key regulator of TrxR activity; supplementation with selenium compounds can lead to a significant increase in cellular TrxR activity and protein levels. researchgate.net The activity of TrxR can also be regulated by acetylation of the enzyme itself, which can enhance its catalytic rate. nih.gov While direct evidence for N-Acetyl-L-selenomethionine's impact is not yet available, its ability to supply selenium for TrxR synthesis suggests it would positively influence the thioredoxin system's capacity to mitigate oxidative stress.
Influence on Gene Expression and Transcriptional Regulation
Beyond its role in direct antioxidant defense, selenium can also modulate cellular function by influencing gene expression. This regulation can occur through various mechanisms, including the activation of transcription factors and epigenetic modifications.
Selenomethionine has been shown to affect the transcript levels of a wide array of genes involved in processes such as the cell cycle, apoptosis, and signal transduction in cancer cells. nih.gov Furthermore, selenium can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of cellular antioxidant responses. mdpi.comnih.gov Activation of Nrf2 leads to the upregulation of a battery of antioxidant and detoxification genes. mdpi.commoffitt.org
A study comparing N-Acetyl-L-selenomethionine (NASeLM) with N-Acetyl-L-methionine (NALM) in Jurkat and MTC-SK cancer cell lines demonstrated that NASeLM had a more pronounced effect on reducing cell growth and mitochondrial activity in MTC-SK cells. nih.govresearchgate.net NASeLM also induced caspase-3 activity in both cell lines, suggesting an induction of apoptosis. nih.govresearchgate.net These differential effects suggest that the selenium moiety in NASeLM plays a significant role in its biological activity, potentially through the modulation of gene expression programs related to cell survival and death.
Research Findings on the Effects of N-Acetyl-L-selenomethionine (NASeLM) vs. N-Acetyl-L-methionine (NALM) on Cancer Cells
Transcriptional Control of Selenoprotein Genes
The biological effects of selenium are largely mediated through the expression of selenoproteins, a class of proteins containing the 21st amino acid, selenocysteine. The synthesis of these proteins is tightly regulated, and selenium status is a critical determinant of their expression levels. While direct studies on the specific effects of N-Acetyl-L-selenomethionine on the transcriptional control of selenoprotein genes are limited, the metabolism of organic selenium compounds like selenomethionine provides a framework for understanding its potential mechanisms.
Upon cellular uptake, it is anticipated that N-Acetyl-L-selenomethionine is metabolized to selenomethionine and subsequently to other reactive selenium species. These metabolites can influence the expression of selenoproteins. The regulation of selenoprotein expression is complex and occurs at both transcriptional and post-transcriptional levels. Selenium status has been shown to differentially regulate the expression of the 25 known human selenoprotein genes, with some being more sensitive to selenium deficiency than others. For instance, in chondrocytes, selenium supplementation has been demonstrated to up-regulate the gene expression of several selenoproteins, including glutathione peroxidase 1 (GPx1), Selenoprotein H (Sel H), Selenoprotein N (Sel N), Selenoprotein P (Sel P), and Selenoprotein W (Sel W). researchgate.net Conversely, the expression of other selenoproteins like selenophosphate synthetase 2 (SPS2) and Selenoprotein O (Sel O) was down-regulated. researchgate.net This suggests a hierarchical and gene-specific regulation of selenoprotein expression in response to selenium availability. The specific contribution of N-Acetyl-L-selenomethionine to this intricate regulatory network warrants further investigation to elucidate its precise role in modulating the selenoproteome.
Modulation of Redox-Sensitive Gene Expression by N-Acetyl-L-selenomethionine Metabolites
The metabolites of selenium compounds, including those derived from N-Acetyl-L-selenomethionine, are known to play a significant role in cellular redox homeostasis. This is achieved in part by modulating the expression of genes that are sensitive to the cellular redox state. A key pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.
Under basal conditions, Nrf2 is kept at low levels in the cytoplasm. However, upon exposure to oxidative or electrophilic stress, Nrf2 is stabilized and translocates to the nucleus, where it binds to the ARE in the promoter regions of numerous target genes. researchgate.net This binding initiates the transcription of a wide array of antioxidant and cytoprotective genes, including those encoding enzymes like NAD(P)H quinone dehydrogenase 1 (NQO1) and heme oxygenase-1 (HO-1), as well as proteins involved in glutathione synthesis. researchgate.netnilssonlab.se
Selenium has been shown to activate the Nrf2 pathway, thereby enhancing the cellular antioxidant defense system. nilssonlab.se It is plausible that metabolites of N-Acetyl-L-selenomethionine, through their redox-active properties, can act as signaling molecules to activate Nrf2. This activation would lead to the upregulation of a battery of genes that protect the cell from oxidative damage. The ability of selenium to upregulate Nrf2 and its downstream targets has been demonstrated to counteract toxicity induced by various stressors. nilssonlab.se While direct evidence for N-Acetyl-L-selenomethionine is still emerging, its role as a selenium donor suggests its involvement in the modulation of these critical redox-sensitive gene expression pathways.
Signal Transduction Pathway Modulation
The cellular effects of N-Acetyl-L-selenomethionine are also mediated through the modulation of various signal transduction pathways that govern cell fate decisions such as proliferation, survival, and death. While research specifically investigating the impact of N-Acetyl-L-selenomethionine on these pathways is in its early stages, studies on its parent compound, selenomethionine, offer valuable insights.
One of the key signaling pathways implicated in the action of selenomethionine is the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK cascade, which includes the Extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK subfamilies, plays a central role in transmitting extracellular signals to the cellular machinery that controls a wide range of physiological processes. In gastric cancer cells, selenomethionine has been shown to stimulate the phosphorylation of ERK, a key event in the activation of this pathway. researchgate.net This activation was associated with an increase in DNA synthesis at low concentrations of selenomethionine, suggesting a proliferative stimulus under these conditions. researchgate.net
Furthermore, selenium compounds have been shown to influence the NF-κB signaling pathway, a critical regulator of inflammation and cell survival. Studies on selenomethionine have demonstrated its ability to suppress the activation of the TLR4/NF-κB pathway in response to inflammatory stimuli. nih.gov This inhibitory effect is thought to be mediated, at least in part, through the activation of selenoproteins, such as Selenoprotein S. nih.gov Given that N-Acetyl-L-selenomethionine serves as a precursor to selenomethionine, it is likely to exert similar modulatory effects on these crucial signaling cascades.
Impact on Cellular Proliferation and Apoptosis in In Vitro Systems
The in vitro effects of N-Acetyl-L-selenomethionine on cellular proliferation and apoptosis have been investigated in various cancer cell lines, revealing its potential as a modulator of cell growth and survival.
Cellular Proliferation:
Studies have demonstrated that N-Acetyl-L-selenomethionine can inhibit the proliferation of cancer cells in a dose- and time-dependent manner. In a study involving Jurkat (T-cell leukemia) and MTC-SK (medullary thyroid carcinoma) cells, N-Acetyl-L-selenomethionine significantly reduced cell growth. nih.govnih.govcreative-proteomics.com For instance, in Jurkat cells, a concentration-dependent inhibition of cell growth was observed, with higher concentrations leading to a more pronounced effect over a 72-hour period. nih.gov Similarly, in MTC-SK cells, N-Acetyl-L-selenomethionine was more effective at reducing cell growth compared to its non-selenium-containing counterpart, N-Acetyl-L-methionine, highlighting the importance of the selenium moiety in its anti-proliferative activity. nih.govcreative-proteomics.com
Interactive Data Table: Effect of N-Acetyl-L-selenomethionine on Cancer Cell Proliferation
| Cell Line | Concentration (µg/mL) | Incubation Time (h) | Inhibition of Cell Growth (%) |
| Jurkat | 125 | 72 | Significant |
| Jurkat | 250 | 72 | Significant |
| Jurkat | 500 | 72 | Significant |
| MTC-SK | 125 | 72 | Significant |
| MTC-SK | 250 | 72 | Significant |
| MTC-SK | 500 | 72 | Significant |
Apoptosis:
In addition to inhibiting proliferation, N-Acetyl-L-selenomethionine has been shown to induce apoptosis, or programmed cell death, in cancer cells. A key indicator of apoptosis is the activation of caspases, a family of proteases that execute the apoptotic program. In both Jurkat and MTC-SK cells, treatment with N-Acetyl-L-selenomethionine led to a significant increase in the activity of caspase-3, a central executioner caspase. nih.govnih.govcreative-proteomics.com This effect was not observed with N-Acetyl-L-methionine, further emphasizing the pro-apoptotic role of the selenium component. nih.govcreative-proteomics.com
The induction of apoptosis by selenium compounds is often linked to the generation of reactive oxygen species (ROS) and the subsequent activation of mitochondrial-mediated apoptotic pathways. frontiersin.org The observed reduction in mitochondrial activity in cells treated with N-Acetyl-L-selenomethionine supports the involvement of mitochondria in its mechanism of action. nih.govnih.govcreative-proteomics.com
Interactive Data Table: Effect of N-Acetyl-L-selenomethionine on Apoptosis Markers
| Cell Line | Concentration (µg/mL) | Incubation Time (h) | Caspase-3 Activity | Mitochondrial Activity |
| Jurkat | 250 | 48 | Increased | Decreased |
| Jurkat | 500 | 48 | Increased | Decreased |
| MTC-SK | 250 | 48 | Increased | Decreased |
| MTC-SK | 500 | 48 | Increased | Decreased |
Furthermore, the cell cycle is a tightly regulated process that governs cell division, and its dysregulation is a hallmark of cancer. Some selenium compounds have been shown to induce cell cycle arrest, preventing cancer cells from progressing through the division cycle. For example, various forms of selenium have been reported to cause an arrest at the G2/M phase of the cell cycle in lung cancer cells. frontiersin.org While specific studies on the effect of N-Acetyl-L-selenomethionine on cell cycle progression are needed, its ability to inhibit proliferation suggests that it may also exert its effects through modulation of the cell cycle machinery.
Advanced Analytical Methodologies for N Acetyl L Selenomethionine and Its Metabolites
Chromatographic Techniques for Speciation and Quantification
Chromatography is a fundamental tool for the separation of N-Acetyl-L-selenomethionine from other selenium species and matrix components. The choice of technique is dictated by the physicochemical properties of the analyte and its metabolites.
High-Performance Liquid Chromatography (HPLC) Coupled with Element-Specific Detection
High-Performance Liquid Chromatography (HPLC) is a premier technique for the speciation of non-volatile selenium compounds. benthamdirect.commdpi.com When coupled with an element-specific detector like an Inductively Coupled Plasma Mass Spectrometer (ICP-MS), it offers a powerful system for both separating and quantifying individual selenium species. iupac.orgthermofisher.com This hyphenated technique, HPLC-ICP-MS, is frequently cited for its high sensitivity and specificity for selenium-containing molecules. benthamdirect.commdpi.com
The separation of N-Acetyl-L-selenomethionine and its metabolites, such as selenomethionine (B1662878) and selenosugars, can be achieved using various HPLC modes:
Ion-Exchange Chromatography (IEC): This method separates compounds based on their net charge. Anion exchange chromatography has been successfully used to separate species like selenomethionine, selenite (B80905), and selenate. thermofisher.com
Reversed-Phase (RP) Chromatography: This is one of the most common modes, separating molecules based on their hydrophobicity. Ion-pairing agents are often added to the mobile phase to improve the retention and separation of polar selenoamino acids on C8 or C18 columns. researchgate.netumass.edu
Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size and is particularly useful for distinguishing protein-bound selenium from smaller, low-molecular-weight species. iupac.orgnih.gov
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an effective alternative for separating highly polar compounds that are poorly retained in reversed-phase chromatography. nih.gov
A typical application involves the enzymatic hydrolysis of a sample matrix (e.g., selenium-enriched yeast or biological tissue) to liberate the selenoamino acids, followed by HPLC-ICP-MS analysis. researchgate.netnih.gov The chromatogram displays peaks corresponding to different selenium compounds, identified by their retention times and quantified by the intensity of the selenium signal from the ICP-MS. researchgate.net
Table 1: Example HPLC-ICP-MS Parameters for Selenium Speciation Analysis This table is a composite of typical conditions reported in the literature and may require optimization for N-Acetyl-L-selenomethionine.
| Parameter | Typical Conditions |
|---|---|
| HPLC Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) or Anion-Exchange (e.g., Hamilton PRP-X100) |
| Mobile Phase | Gradient or isocratic elution with ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) buffer; may include an organic modifier like methanol. thermofisher.comnih.gov |
| Flow Rate | 0.8 - 1.0 mL/min |
| Injection Volume | 10 - 100 µL |
| ICP-MS Monitored Isotopes | 77Se, 78Se, 80Se, 82Se (80Se can be subject to interference from 40Ar2+, often mitigated by collision/reaction cell technology). thermofisher.com |
Gas Chromatography (GC) for Volatile Selenium Metabolites
While N-Acetyl-L-selenomethionine itself is non-volatile, some of its potential metabolites are volatile. The primary metabolic pathway for surplus selenium involves methylation to produce volatile compounds that are excreted through breath or urine. jst.go.jpresearchgate.net Gas Chromatography (GC) is the ideal technique for separating and analyzing these volatile species, such as dimethyl selenide (B1212193) (DMSe) and dimethyl diselenide (DMDSe). nih.govnih.gov
For analysis, volatile metabolites are typically collected from the headspace of a sample or from exhaled breath using solid-phase microextraction (SPME) or cryo-trapping, followed by thermal desorption into the GC system. nih.gov Coupling GC with a mass spectrometer (GC-MS) allows for the definitive identification of these volatile compounds based on their mass spectra. nih.govunl.edu
To analyze non-volatile species like N-Acetyl-L-selenomethionine by GC, a derivatization step is necessary to convert them into volatile and thermally stable analogues. chromatographyonline.com This can be achieved through reactions like silylation or alkylation, which reduce the polarity of the analyte. chromatographyonline.commdpi.com For instance, derivatization with reagents like triethyloxonium (B8711484) tetrafluoroborate (B81430) can convert amino acids into their volatile ethyl-derivatives suitable for GC-MS analysis. chromatographyonline.com
Mass Spectrometry-Based Characterization and Identification
Mass spectrometry (MS) is indispensable for selenium analysis due to its exceptional sensitivity and ability to provide elemental, isotopic, and molecular information.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Total Selenium and Speciation
ICP-MS is the gold standard for trace and ultra-trace element analysis. mdpi.com For total selenium analysis, a sample is first digested using strong acids and heat to break down the organic matrix, and the resulting solution is introduced into the plasma. The high-temperature argon plasma ionizes the selenium atoms, which are then sorted by the mass spectrometer based on their mass-to-charge ratio. This allows for highly accurate quantification of the total selenium content. researchgate.net
As a detector for HPLC, ICP-MS provides real-time, element-specific quantification of the separated selenium species. bzwz.com This hyphenated approach allows researchers to determine not just the total amount of selenium, but how that selenium is distributed among different chemical forms (speciation), which is critical for understanding metabolism and bioavailability. jst.go.jp The use of stable selenium isotopes (e.g., 76Se, 77Se) as internal standards or in metabolic tracer studies further enhances the accuracy and utility of this technique. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Molecular Structure Elucidation
While ICP-MS is a powerful elemental detector, it does not provide information about the molecular structure of the compound containing the selenium. For this, electrospray ionization mass spectrometry (ESI-MS), typically coupled with liquid chromatography (LC-MS), is employed. nih.govresearchgate.net
ESI is a soft ionization technique that allows intact molecules like N-Acetyl-L-selenomethionine to be transferred from the liquid phase to the gas phase as ions with minimal fragmentation. The mass spectrometer then measures the mass-to-charge ratio of the intact molecular ion, providing its molecular weight. umass.edu
For unambiguous identification, tandem mass spectrometry (MS/MS) is used. In this technique, the molecular ion of interest is selected, fragmented, and the masses of the resulting fragment ions are measured. nih.gov This fragmentation pattern serves as a molecular fingerprint that can be used to elucidate the structure of the parent compound and to identify unknown metabolites by comparing their fragmentation patterns to known standards or theoretical models. researchgate.net LC-MS/MS has been successfully used to identify and quantify various selenium compounds, including selenomethionine, methyl-seleno-l-cysteine, and selenate, in complex matrices like dietary supplements. nih.gov
Table 2: Comparison of Mass Spectrometry Detectors for Selenium Analysis
| Technique | Information Provided | Primary Application | Strengths | Limitations |
|---|---|---|---|---|
| ICP-MS | Elemental and isotopic composition | Quantification of total Se; Element-specific detection for chromatography (speciation). iupac.org | Extremely high sensitivity (ppt-ppq); Isotope analysis capability. iupac.org | No molecular structure information; Susceptible to polyatomic interferences (e.g., Ar2+). thermofisher.com |
| ESI-MS/MS | Molecular weight and structural fragments | Structural elucidation and identification of unknown metabolites. nih.gov | Provides molecular fingerprint for definitive identification; High specificity. | Generally less sensitive than ICP-MS for Se; Can be affected by matrix suppression. researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Metabolic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed molecular structure of chemical compounds in solution. For N-Acetyl-L-selenomethionine, several NMR approaches can be utilized.
Standard 1H and 13C NMR experiments provide information about the carbon-hydrogen framework of the molecule, confirming the presence of the acetyl group, the amino acid backbone, and the methyl group attached to the selenium atom. hmdb.ca
Of particular interest for selenium compounds is 77Se NMR. The selenium-77 (B1247304) isotope has a nuclear spin of ½ and is NMR-active. The 77Se chemical shift is highly sensitive to the local electronic environment of the selenium atom, spanning a range of over 2000 ppm. nih.gov This sensitivity makes 77Se NMR an excellent probe for studying the chemical state of selenium. For instance, the chemical shift can distinguish between a selenoether (as in N-Acetyl-L-selenomethionine), a diselenide, a selenol, or a seleno-sugar. This technique has been used to probe the protein environment of selenomethionine residues, demonstrating its utility in complex biological systems. nih.gov
Radiotracer Techniques in Metabolic Flux Analysis of N-Acetyl-L-selenomethionine
Metabolic flux analysis is a powerful methodology for elucidating the rates of metabolic pathways within a biological system. While traditionally applied to central carbon metabolism, these techniques are adaptable to trace the metabolic fate of specific compounds like N-Acetyl-L-selenomethionine. Radiotracer techniques, in particular, offer high sensitivity for tracking the absorption, distribution, metabolism, and excretion of a molecule.
The most common radioisotope of selenium used in metabolic studies is ⁷⁵Se. Studies involving various organic and inorganic selenium compounds have utilized ⁷⁵Se to track their metabolic pathways. For instance, research in rats using ⁷⁵Se-labeled selenite, selenate, selenodiglutathione, and selenomethionine has demonstrated rapid metabolism and incorporation of ⁷⁵Se into selenoproteins across different tissues. nih.govfrontiersin.org These studies provide a foundational framework for how a radiolabeled version of N-Acetyl-L-selenomethionine, [⁷⁵Se]N-Acetyl-L-selenomethionine, could be used to investigate its metabolic flux.
A hypothetical metabolic flux analysis study of N-Acetyl-L-selenomethionine using a ⁷⁵Se radiotracer would involve administering the labeled compound to a biological model and subsequently measuring the radioactivity in various tissues and metabolites over time. This would allow researchers to quantify the rate at which N-Acetyl-L-selenomethionine is taken up by cells, converted into other selenium-containing molecules (such as selenoproteins or selenosugars), and eliminated from the body. nih.govfrontiersin.org
Comparative studies have shown differences in the retention and distribution of ⁷⁵Se depending on the chemical form in which it is administered. For example, at 72 hours post-injection in rats, the retention of ⁷⁵Se from selenomethionine was significantly higher in tissues like the pancreas and kidneys compared to inorganic selenite. This highlights the influence of the chemical form on the metabolic fate of selenium.
Below is a table summarizing hypothetical data on the tissue distribution of ⁷⁵Se from different selenocompounds, which could be a model for a study including N-Acetyl-L-selenomethionine.
| Selenocompound | Liver | Kidney | Pancreas | Muscle |
|---|---|---|---|---|
| [⁷⁵Se]Selenite | 12.5 | 5.8 | 1.2 | 18.0 |
| [⁷⁵Se]Selenomethionine | 11.0 | 8.5 | 9.0 | 25.0 |
| [⁷⁵Se]N-Acetyl-L-selenomethionine (Hypothetical) | 11.5 | 7.0 | 5.0 | 22.0 |
Development of Novel Biosensors and Probes for N-Acetyl-L-selenomethionine Species
The development of novel biosensors and probes for the specific detection of N-Acetyl-L-selenomethionine and its metabolites is an emerging area of analytical research. Such tools are crucial for understanding the real-time dynamics of these species in biological systems. While specific biosensors for N-Acetyl-L-selenomethionine are not yet widely reported, the principles and technologies developed for other selenium-containing compounds, such as selenocysteine (B57510) and other selenols, provide a strong foundation for future development.
Fluorescence-based probes are a promising approach. These probes are designed to exhibit a change in their fluorescent properties upon selective reaction with the target analyte. For instance, fluorescent probes have been developed that can selectively detect selenols over other biological thiols. medchemexpress.cn The design of these probes often relies on the unique nucleophilicity and redox properties of the selenium atom. A potential strategy for a N-Acetyl-L-selenomethionine probe could involve a reaction that is specific to the selenomethionine moiety, leading to a "turn-on" or "turn-off" fluorescent signal.
Another avenue of development is the creation of genetically encoded biosensors. These biosensors are proteins that can be expressed within cells and are engineered to change their properties, such as fluorescence resonance energy transfer (FRET), upon binding to a specific analyte. A FRET-based nanosensor has been developed for the real-time monitoring of selenium in living cells. acs.org This sensor allows for the visualization of selenium flux and distribution within cellular compartments. acs.org Adapting this technology to be specific for N-Acetyl-L-selenomethionine would require the engineering of a binding domain that selectively recognizes this molecule.
The table below summarizes the characteristics of some existing fluorescent probes for related selenium compounds, which could inform the design of future probes for N-Acetyl-L-selenomethionine.
| Probe Name/Type | Target Analyte | Sensing Mechanism | Key Features |
|---|---|---|---|
| Sel-green | Selenols (e.g., Selenocysteine) | Nucleophilic aromatic substitution | "Turn-on" green fluorescence, high selectivity over thiols at physiological pH. medchemexpress.cn |
| Diselenide-based BODIPY probe | Reactive Oxygen Species (ROS) | Oxidation of diselenide | Responds to superoxide (B77818) with green fluorescence. |
| Hypothetical NASM-probe | N-Acetyl-L-selenomethionine | Enzyme- or chemo-selective reaction | High specificity, real-time detection in living cells. |
| SelFS | Selenium | FRET-based binding | Genetically encoded, ratiometric detection of selenium flux. acs.org |
The advancement of such analytical tools will be instrumental in precisely mapping the metabolic pathways and biological functions of N-Acetyl-L-selenomethionine.
In Vitro and Ex Vivo Models for Mechanistic N Acetyl L Selenomethionine Research
Utilization of Cell Culture Systems for Biochemical Investigations
Cell culture systems serve as a fundamental tool for dissecting the molecular pathways influenced by N-Acetyl-L-selenomethionine. These systems offer controlled environments to study specific cellular responses, metabolic transformations, and cytotoxic effects.
Immortalized cell lines are a cornerstone of in vitro research due to their indefinite proliferative capacity and relative homogeneity. Studies utilizing such cell lines have provided initial insights into the biological activities of N-Acetyl-L-selenomethionine.
For instance, research on Jurkat (human T lymphocyte) and MTC-SK (human medullary thyroid carcinoma) cancer cell lines has explored the effects of NASeLM on cell viability and apoptosis. cambridge.orgnih.govnih.govresearchgate.net In these studies, NASeLM was observed to inhibit cell growth and mitochondrial activity in a time- and concentration-dependent manner. cambridge.orgnih.govnih.govresearchgate.net A notable finding was the compound's ability to induce cell death by increasing caspase-3 activity in both cell lines. cambridge.orgnih.govresearchgate.net
Comparisons with its non-selenium-containing analog, N-Acetyl-L-methionine (NALM), revealed that while both compounds affected Jurkat cells similarly, NASeLM was significantly more effective in reducing cell growth and mitochondrial activity in MTC-SK cells. cambridge.orgmdpi.comrsc.org This suggests cell-type-specific responses and highlights the role of the selenium atom in the compound's bioactivity. cambridge.orgrsc.org
Other immortalized cell lines, such as the human hepatoma cell line HepG2 and the human colon adenocarcinoma cell line Caco-2, are widely used to study the metabolism and intestinal absorption of related selenium compounds like selenomethionine (B1662878). mdpi.comnih.govnih.govnih.gov HepG2 cells are a valuable model for investigating hepatic metabolism, including the synthesis of selenoproteins such as glutathione (B108866) peroxidase (GPx) and selenoprotein P (SEPP). zgggws.com Studies with selenomethionine in HepG2 cells have shown that its metabolism is influenced by the availability of methionine. mdpi.comnih.gov Caco-2 cells, which differentiate into a polarized monolayer resembling the intestinal epithelium, are instrumental in assessing the permeability and transport mechanisms of selenium compounds. cambridge.orgnih.govresearchgate.netnih.gov While direct studies on NASeLM using these specific cell lines are not yet widely published, their established use for other organoselenium compounds indicates their suitability for future investigations into NASeLM's hepatic metabolism and intestinal bioavailability.
Primary cell cultures, which are derived directly from tissues, offer a model that more closely mirrors the physiological state of cells in vivo compared to immortalized cell lines. researchgate.net While specific research on N-Acetyl-L-selenomethionine using primary cells is limited, studies with the related compound selenomethionine provide a strong rationale for their use.
Primary neurons, for example, have been used to investigate the effects of selenomethionine in the context of neurological health. frontiersin.org Such studies have demonstrated that selenomethionine can enhance mitochondrial function in these cells. frontiersin.org Similarly, primary hepatocytes are considered a gold standard for studying the hepatic metabolism of selenium compounds and their incorporation into selenoproteins. rsc.orgnih.gov Research using primary rat hepatocytes has been conducted to understand the metabolic fate of various selenium compounds, including selenomethionine. rsc.org The use of primary cells allows for the examination of tissue-specific responses to N-Acetyl-L-selenomethionine, providing more biologically relevant data on its effects in different organ systems.
Organoid and 3D Culture Models for Complex Cellular Interactions
Three-dimensional (3D) cell culture and organoid models represent a significant advancement over traditional 2D cell cultures by better recapitulating the complex cellular interactions and microenvironment of in vivo tissues. nih.govresearchgate.net Organoids are self-organizing 3D structures grown from stem cells that can differentiate to form organ-specific cell types with a spatial organization that mimics the native organ. nih.govnih.gov
Intestinal organoids, for instance, have become a powerful tool for studying nutrient absorption and metabolism. frontiersin.orgsciencedaily.com These models develop into structures with crypt-villus domains and contain all major intestinal cell types, making them ideal for investigating the bioavailability and transport of compounds like N-Acetyl-L-selenomethionine across the intestinal barrier. frontiersin.org Liver organoids are also being increasingly used to model liver diseases and for drug development, offering a more physiologically relevant system for studying the hepatic metabolism of xenobiotics. nih.govmiragenews.com Although direct studies of NASeLM in organoid models have not been reported, the established utility of these models for metabolic and absorption studies of other molecules suggests their immense potential in future NASeLM research. nih.gov
Ex Vivo Tissue Perfusion Models for Organ-Specific Metabolic Studies
Ex vivo tissue perfusion models bridge the gap between in vitro cell cultures and in vivo animal studies by maintaining the viability and function of an entire organ outside of the body for a period of time. frontiersin.org This technique allows for the detailed investigation of organ-specific metabolism, uptake, and distribution of a compound under controlled conditions, free from systemic influences. tandfonline.comnih.gov
Models such as the ex vivo perfused liver and intestine are particularly relevant for studying the fate of orally administered compounds. Porcine organs are often used due to their anatomical and physiological similarities to human organs. nih.gov These models can provide valuable data on the first-pass metabolism of N-Acetyl-L-selenomethionine in the liver and its absorption characteristics in the intestine. nih.gov While research specifically employing ex vivo perfusion to study NASeLM is not yet available, studies on selenomethionine have indicated the utility of such models in understanding the organ-specific handling of selenium compounds. researchgate.nettandfonline.com
Advanced Model System Development for N-Acetyl-L-selenomethionine Bioavailability and Biotransformation
The development of advanced in vitro and computational models is crucial for a more comprehensive understanding of the bioavailability and biotransformation of N-Acetyl-L-selenomethionine. In vitro digestion models, for instance, simulate the conditions of the stomach and small intestine to assess the bioaccessibility of selenium from various sources. researchgate.net
Furthermore, multi-compartmental kinetic models are being developed to describe the complex metabolism of selenium in humans, integrating data from different selenium forms like selenite (B80905) and selenomethionine. nih.gov These computational models can help predict the distribution and turnover of selenium in different body pools and can be adapted to investigate the specific metabolic pathways of N-Acetyl-L-selenomethionine. The integration of data from various in vitro models, such as Caco-2 permeability assays and liver cell metabolism studies, into these advanced models will be essential for predicting the in vivo behavior of N-Acetyl-L-selenomethionine and guiding future research.
Interactions of N Acetyl L Selenomethionine with Other Biological Systems and Pathways
Interplay with Sulfur Amino Acid Metabolism
The metabolism of N-Acetyl-L-selenomethionine is closely intertwined with that of sulfur-containing amino acids, particularly methionine. Due to its structural similarity to N-acetyl-methionine, it can enter metabolic pathways that are traditionally associated with sulfur amino acids. The primary pathway of interaction is the transsulfuration pathway. wikipedia.orgnih.gov
Once deacetylated to selenomethionine (B1662878), it can be converted to S-adenosyl-L-selenomethionine (SeAM), analogous to the formation of S-adenosyl-L-methionine (SAM) from methionine. SeAM can then participate in methylation reactions, donating a methyl group and forming selenoadenosylhomocysteine (SeAH). SeAH is subsequently hydrolyzed to selenohomocysteine. mdpi.com
Selenohomocysteine stands at a critical metabolic juncture. It can either be remethylated to reform selenomethionine or enter the transsulfuration pathway. In the transsulfuration pathway, selenohomocysteine undergoes condensation with serine to form selenocystathionine, a reaction catalyzed by cystathionine (B15957) β-synthase. wikipedia.org Selenocystathionine is then cleaved by cystathionine γ-lyase to produce selenocysteine (B57510), the selenium-containing analog of cysteine. nih.gov
This metabolic conversion is significant as selenocysteine is the form of selenium that is incorporated into selenoproteins, which play critical roles in various physiological processes. nih.gov The interplay with the sulfur amino acid pathway is a key mechanism by which dietary forms of selenium like selenomethionine are made available for the synthesis of functional selenoproteins. researchgate.net
Cross-Talk with Endogenous Antioxidant Defense Systems
N-Acetyl-L-selenomethionine and its metabolites exhibit significant cross-talk with the body's endogenous antioxidant defense systems. This interaction is primarily mediated through the synthesis of key antioxidant enzymes and the regeneration of crucial antioxidant molecules.
The most prominent interaction is with the glutathione (B108866) system. The metabolism of N-Acetyl-L-selenomethionine leads to the formation of selenocysteine, which is a critical component of the enzyme glutathione peroxidase (GPx). nih.gov GPx enzymes are a family of antioxidant enzymes that catalyze the reduction of hydrogen peroxide and organic hydroperoxides by glutathione, thereby protecting cells from oxidative damage. nih.govmdpi.com Studies have shown that selenium supplementation can increase GPx activity. nih.gov
Furthermore, the acetylated form, N-acetylcysteine (NAC), is a well-known precursor for the synthesis of glutathione (GSH), a major endogenous antioxidant. nih.govnih.gov While N-Acetyl-L-selenomethionine is distinct from NAC, the presence of the N-acetyl group suggests a potential role in supporting the cysteine pool, which is a rate-limiting substrate for GSH synthesis. mdpi.com
In addition to the glutathione system, selenium is also a crucial component of thioredoxin reductases (TrxR), another major class of antioxidant enzymes. nih.gov The thioredoxin system, comprising TrxR, thioredoxin (Trx), and NADPH, plays a central role in maintaining the cellular redox state and is involved in a multitude of cellular processes, including DNA synthesis and repair.
A study on different cancer cell lines demonstrated that N-Acetyl-L-selenomethionine, in contrast to N-Acetyl-L-methionine, was able to increase caspase-3 activity, suggesting a role in inducing cell death, which can be linked to its influence on cellular redox status. nih.govmdpi.com
Influence on Trace Element Homeostasis and Metabolism
The metabolism of N-Acetyl-L-selenomethionine can influence the homeostasis of other essential trace elements, such as iron (Fe), zinc (Zn), and copper (Cu). These interactions can occur at the level of absorption, distribution, and storage.
Long-term administration of selenomethionine has been shown to alter the levels of these trace elements in various tissues. nih.govnih.gov One study in mice demonstrated that eight-week-long consumption of selenomethionine led to significant changes in the concentrations of iron, zinc, and copper in the blood, liver, and brain. nih.govnih.govresearchgate.net
Specifically, exposure to selenomethionine resulted in decreased levels of iron and copper in the blood, while increasing the levels of iron and zinc in the liver. nih.govnih.gov In the brain, the levels of all three elements (iron, zinc, and copper) were found to be elevated. nih.govnih.gov These findings suggest a complex interaction between selenium metabolism and the regulatory mechanisms of other trace elements.
Below is a data table summarizing the observed changes in trace element levels in mice following long-term selenomethionine administration.
| Tissue | Iron (Fe) | Zinc (Zn) | Copper (Cu) |
| Blood | Decreased | No significant change | Decreased |
| Liver | Increased | Increased | No significant change |
| Brain | Increased | Increased | Increased |
The mechanisms underlying these interactions are not fully elucidated but may involve competition for binding to transport proteins or the induction of metallothioneins, which are proteins involved in the binding and regulation of trace elements like zinc and copper. mdpi.com
Modulation of Epigenetic Mechanisms by N-Acetyl-L-selenomethionine Metabolites
Metabolites of N-Acetyl-L-selenomethionine can exert a modulatory influence on epigenetic mechanisms, primarily through their impact on DNA methylation and histone modifications. nih.govnih.gov These epigenetic modifications play a crucial role in regulating gene expression without altering the underlying DNA sequence. khanacademy.org
The interplay with one-carbon metabolism is central to the epigenetic effects of selenium compounds. nih.govnih.gov As discussed earlier, selenomethionine can be converted to S-adenosyl-L-selenomethionine (SeAM). The availability of S-adenosylmethionine (SAM), the primary methyl donor for all methylation reactions, is a key determinant of DNA and histone methylation patterns. mdpi.com Selenium metabolism can affect the levels of both SAM and S-adenosylhomocysteine (SAH), a potent inhibitor of DNA methyltransferases (DNMTs). mdpi.com
Studies have shown that selenium supplementation can lead to changes in global DNA methylation as well as gene-specific methylation. mdpi.com For instance, dietary selenomethionine has been found to increase the exon-specific DNA methylation of the p53 tumor suppressor gene in rats. nih.gov Conversely, some studies have reported that selenium can cause global DNA hypomethylation. mdpi.com
In addition to DNA methylation, selenium metabolites can also influence histone modifications. nih.gov Histone modifications, such as acetylation and methylation, are critical for regulating chromatin structure and gene accessibility. nih.govcellsignal.com Selenium compounds have been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are generally associated with transcriptional repression. nih.gov By inhibiting HDACs, selenium can promote a more open chromatin structure, leading to the activation of gene expression. nih.gov
The following table provides an overview of the potential epigenetic effects of N-Acetyl-L-selenomethionine metabolites.
| Epigenetic Mechanism | Effect of Selenium Metabolites | Potential Outcome |
| DNA Methylation | Modulation of SAM/SAH ratio, potential inhibition of DNMTs. mdpi.comnih.gov | Altered global and gene-specific DNA methylation patterns. mdpi.comnih.gov |
| Histone Acetylation | Inhibition of histone deacetylase (HDAC) activity. nih.gov | Increased histone acetylation, leading to a more open chromatin structure and potential gene activation. nih.gov |
| Histone Methylation | Alterations in the availability of methyl donors. nih.gov | Changes in histone methylation patterns, which can either activate or repress gene transcription depending on the specific site. nih.gov |
Theoretical Frameworks and Computational Approaches in N Acetyl L Selenomethionine Research
Molecular Modeling and Simulation Studies of N-Acetyl-L-selenomethionine Interactions
While specific molecular modeling and simulation studies focused exclusively on N-Acetyl-L-selenomethionine are not abundant in publicly available literature, the methodologies for such investigations are well-established. Computational techniques like Density Functional Theory (DFT) and molecular dynamics (MD) simulations are frequently applied to study similar seleno-amino acids and N-acetylated compounds, providing a clear framework for future research on N-Acetyl-L-selenomethionine.
DFT can be employed to elucidate the electronic structure, reactivity, and spectroscopic properties of N-Acetyl-L-selenomethionine. Such calculations can predict bond lengths, bond angles, and vibrational frequencies, offering a detailed picture of the molecule's geometry. Furthermore, DFT is instrumental in studying reaction mechanisms at a quantum mechanical level. For instance, it has been used to explore the interactions of seleno-amino acids like cysteine and selenocysteine (B57510) with metal complexes, revealing preferences for coordination under different pH conditions. rsc.org This approach could be invaluable in understanding how N-Acetyl-L-selenomethionine might interact with metallic cofactors in enzymes or with other biological molecules.
Molecular dynamics simulations, on the other hand, can provide insights into the dynamic behavior of N-Acetyl-L-selenomethionine and its interactions with biological macromolecules such as proteins and nucleic acids over time. By simulating the movements of atoms and molecules, MD can help to understand how N-Acetyl-L-selenomethionine might bind to a protein's active site, the conformational changes it might induce, and the thermodynamics of these interactions. nih.gov For example, MD simulations have been used to study the impact of acetylation on histone proteins, revealing how this modification can alter protein structure and dynamics. nih.gov A similar approach could be used to model the interaction of N-Acetyl-L-selenomethionine with enzymes involved in selenium metabolism, potentially revealing its role as a substrate, inhibitor, or allosteric modulator.
Table 1: Potential Applications of Molecular Modeling and Simulation to N-Acetyl-L-selenomethionine Research
| Computational Method | Potential Application to N-Acetyl-L-selenomethionine | Expected Insights |
|---|---|---|
| Density Functional Theory (DFT) | Elucidation of electronic structure and reactivity. | Prediction of molecular geometry, vibrational frequencies, and reaction energetics. Understanding of interactions with metal ions and other small molecules. |
| Molecular Dynamics (MD) Simulations | Investigation of interactions with proteins and other biomolecules. | Characterization of binding modes, conformational changes upon binding, and calculation of binding free energies. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Study of enzymatic reactions involving N-Acetyl-L-selenomethionine. | Detailed understanding of the reaction mechanism at the active site of an enzyme, including transition states and activation energies. |
Bioinformatics Approaches for Selenoproteome Profiling and Analysis
Bioinformatics plays a crucial role in identifying and characterizing selenoproteins and the machinery required for their synthesis. nih.gov While N-Acetyl-L-selenomethionine is not directly a component of selenoproteins, its role as a potential selenium metabolite means that bioinformatics tools could be instrumental in understanding its influence on the selenoproteome.
One key area is the use of bioinformatics for metabolic pathway analysis. metabolon.com By integrating genomic, transcriptomic, and metabolomic data, it is possible to reconstruct metabolic networks and predict the flow of metabolites. Tools for pathway analysis could be used to investigate the potential metabolic pathways involving N-Acetyl-L-selenomethionine. For instance, if experimental data were to show the presence of this compound under certain conditions, bioinformatics could help to identify the enzymes responsible for its synthesis and degradation by searching for homologous genes across different species. An in silico study has already been conducted to propose the biotransformation pathway of inorganic selenium into selenomethionine (B1662878) and selenocysteine in Saccharomyces boulardii by identifying orthologous genes. researchgate.net A similar approach could be extended to investigate the pathways involving N-acetylated forms of seleno-amino acids.
Furthermore, bioinformatics tools are essential for the identification of selenoprotein genes, which are characterized by the presence of a UGA codon that is recoded to specify selenocysteine insertion. nih.gov The efficiency of this recoding process can be influenced by the availability of selenium. If N-Acetyl-L-selenomethionine serves as a significant source of selenium for selenoprotein synthesis, fluctuations in its levels could impact the expression of the selenoproteome. While not a direct application, bioinformatics approaches that correlate metabolite levels with gene expression could indirectly implicate N-Acetyl-L-selenomethionine in the regulation of selenoprotein synthesis.
Table 2: Potential Bioinformatics Approaches for Studying N-Acetyl-L-selenomethionine
| Bioinformatics Approach | Potential Application | Research Questions Addressed |
|---|---|---|
| Metabolic Pathway Analysis | Reconstruction of metabolic pathways involving N-Acetyl-L-selenomethionine. | What enzymes are responsible for the synthesis and degradation of N-Acetyl-L-selenomethionine? How is its metabolism connected to other metabolic pathways? |
| Comparative Genomics | Identification of genes involved in N-Acetyl-L-selenomethionine metabolism across different species. | Is the metabolism of N-Acetyl-L-selenomethionine conserved across different organisms? |
| Integrative Omics Analysis | Correlation of N-Acetyl-L-selenomethionine levels with selenoprotein gene and protein expression. | Does the availability of N-Acetyl-L-selenomethionine influence the expression of the selenoproteome? |
Systems Biology Modeling of Selenium Metabolism Networks and N-Acetyl-L-selenomethionine Integration
Systems biology aims to understand the complex interactions within biological systems as a whole. umbc.edu Modeling of selenium metabolism at a systems level allows for the integration of data from various sources to create a comprehensive picture of how selenium is taken up, metabolized, and incorporated into selenoproteins. While existing models of selenium metabolism have primarily focused on inorganic selenite (B80905) and selenomethionine, there is a clear opportunity to integrate N-Acetyl-L-selenomethionine into these frameworks. nih.govnih.gov
A compartmental model of selenium metabolism could be expanded to include N-Acetyl-L-selenomethionine as a distinct metabolic pool. Such a model would consist of a series of interconnected compartments representing different tissues and cellular locations, with differential equations describing the flux of selenium between them. By fitting the model to experimental data on the uptake, distribution, and excretion of N-Acetyl-L-selenomethionine, it would be possible to estimate key kinetic parameters, such as the rates of its synthesis, transport, and conversion to other selenium species.
Table 3: Framework for Integrating N-Acetyl-L-selenomethionine into a Systems Biology Model of Selenium Metabolism
| Model Component | Description | Potential Role of N-Acetyl-L-selenomethionine |
|---|---|---|
| Compartments | Representation of different tissues (e.g., liver, kidney, plasma) and subcellular locations (e.g., cytoplasm, mitochondria). | A specific pool for N-Acetyl-L-selenomethionine within relevant compartments. |
| Fluxes | Mathematical representation of the rates of transfer of selenium species between compartments. | Fluxes representing the synthesis of N-Acetyl-L-selenomethionine, its transport between compartments, and its conversion to other metabolites. |
| Parameters | Kinetic constants that quantify the rates of the various processes in the model. | Rate constants for the enzymatic reactions involving N-Acetyl-L-selenomethionine. |
| Simulations | In silico experiments to predict the behavior of the system under different conditions. | Predicting the impact of varying dietary intake of N-Acetyl-L-selenomethionine on selenium distribution and selenoprotein levels. |
Future Directions and Emerging Research Avenues for N Acetyl L Selenomethionine
Elucidation of Novel N-Acetyl-L-selenomethionine Metabolites and Their Biological Significance
The metabolic fate of N-Acetyl-L-selenomethionine is a critical area for future investigation. Generally, selenium compounds are metabolized to a central intermediate, selenide (B1212193), which is then utilized for the synthesis of essential selenoproteins or methylated for excretion. The primary urinary metabolites of selenium include selenosugars, such as 1β-methylseleno-N-acetyl-D-galactosamine, and trimethylselenonium (B1202040) nih.govjst.go.jp. Preclinical research suggests that methylated selenium metabolites, like methyl-selenoic acid and methyl-selenol, possess potent pro-apoptotic and anti-proliferative properties in cancer cells nih.gov.
However, the specific metabolic pathway of NASeLM and the unique biological activities of its downstream metabolites are not yet fully characterized. Future research should focus on identifying and quantifying the specific metabolic products of NASeLM in various biological systems. This could reveal novel bioactive molecules with distinct therapeutic potential. Understanding this metabolic conversion is crucial, as the biological effects attributed to NASeLM may, in fact, be mediated by one or more of its metabolites. Advanced analytical techniques, such as mass spectrometry-based metabolomics, will be instrumental in this endeavor.
Investigation of N-Acetyl-L-selenomethionine in Specific Cellular Stress Responses Beyond Oxidation
While the antioxidant properties of selenium compounds are well-documented, their roles in other cellular stress responses are an emerging area of research. Future studies should explore the effects of N-Acetyl-L-selenomethionine on stress pathways beyond general oxidative stress, such as the endoplasmic reticulum (ER) stress response, heat shock response, and DNA damage response.
Endoplasmic Reticulum (ER) Stress: High concentrations of some selenium compounds, like selenite (B80905), have been shown to induce ER stress, which can lead to apoptosis in cancer cells nih.gov. Certain selenoproteins are known to be residents of the ER and play roles in protein folding and calcium homeostasis, which are closely linked to the ER stress response nih.gov. Investigating whether NASeLM can modulate ER stress, either by inducing it in pathological conditions or by mitigating it in others, could open up new therapeutic applications.
Heat Shock Response: Selenomethionine (B1662878) has been observed to alleviate the negative impacts of heat stress in both plant and animal cells nih.govmdpi.com. Future research could examine if NASeLM shares this protective capability and elucidate the underlying mechanisms, which may involve the stabilization of proteins and the regulation of heat shock protein expression.
DNA Damage Response (DDR): Selenomethionine has been reported to induce a DNA repair response in human fibroblasts and protect cells from DNA damage, a mechanism potentially dependent on the tumor suppressor protein p53 nih.govjcpjournal.orgnih.govnih.gov. Given the structural similarity, it is plausible that NASeLM could also influence the DDR. Studies are needed to determine if NASeLM can enhance DNA repair mechanisms, which would have significant implications for cancer prevention and therapy.
Exploration of N-Acetyl-L-selenomethionine's Role in Specific Mechanistic Biological Processes
A deeper understanding of the specific molecular mechanisms underlying the biological activities of N-Acetyl-L-selenomethionine is essential. Initial studies have shown that NASeLM can inhibit the growth of certain cancer cell lines by reducing mitochondrial activity and inducing apoptosis via the activation of caspase-3 nih.govmdpi.com. However, the upstream signaling pathways that are modulated by NASeLM to elicit these effects remain to be fully elucidated.
Future research should focus on how NASeLM interacts with and modulates key signaling cascades implicated in cell survival, proliferation, and death, such as the PI3K/Akt/mTOR and MAPK pathways nih.govencyclopedia.pubacs.orgmdpi.com. Investigating its potential to influence the activity of critical regulatory proteins, such as the p53 tumor suppressor, is also a promising avenue nih.gov. A detailed mechanistic understanding will be crucial for identifying the specific contexts in which NASeLM could be most effective.
Integration of Multi-Omics Data for a Comprehensive Understanding of N-Acetyl-L-selenomethionine Bioactivity
To obtain a holistic view of the biological impact of N-Acetyl-L-selenomethionine, future research should leverage the power of multi-omics approaches. By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a comprehensive picture of the cellular response to NASeLM treatment nih.govnih.gov.
For instance, transcriptomic analysis (e.g., RNA-seq) could identify genes whose expression is altered by NASeLM, while proteomic analysis could reveal changes in protein expression and post-translational modifications. Metabolomic profiling would provide insights into the metabolic reprogramming induced by the compound. The integrated analysis of these datasets can help to identify novel biomarkers of NASeLM activity, uncover new mechanisms of action, and generate testable hypotheses for further investigation. This systems-level approach will be invaluable for moving beyond a single-target, single-pathway understanding of N-Acetyl-L-selenomethionine's bioactivity.
Q & A
Basic Research Questions
Q. What are the optimal laboratory synthesis methods for N-Acetyl-L-selenomethionin, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves selenomethionine acetylation under inert conditions to prevent selenium oxidation. Key steps include purification via reverse-phase HPLC and verification using nuclear magnetic resonance (NMR) spectroscopy. Purity should be confirmed using Certificates of Analysis (COA) that specify chromatographic retention times and mass spectrometry (MS) data . Detailed experimental protocols must align with reproducibility standards, including reagent stoichiometry, temperature control, and inert gas use .
Q. How can researchers validate the structural integrity and purity of this compound?
- Methodological Answer : Combine multiple analytical techniques:
- NMR Spectroscopy : Confirm selenium incorporation and acetyl group presence via characteristic chemical shifts (e.g., Se-CH₃ resonance).
- High-Performance Liquid Chromatography (HPLC) : Compare retention times against certified reference standards (CAS 210910-25-1) .
- Elemental Analysis : Quantify selenium content to ensure stoichiometric consistency .
- Document all procedures comprehensively to enable replication, per academic journal guidelines .
Q. What solvents and conditions are suitable for dissolving this compound in experimental settings?
- Methodological Answer : Solubility testing in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) is recommended due to its selenol group reactivity. Conduct systematic solubility assays at varying pH levels (4–8) and temperatures (4–37°C) to mimic biological conditions. Record solubility thresholds and precipitation behavior to guide buffer selection .
Advanced Research Questions
Q. How can conflicting reports on this compound’s antioxidant efficacy be resolved methodologically?
- Methodological Answer : Address contradictions by:
- Standardizing Assays : Use consistent cell lines (e.g., HepG2 for liver studies) and ROS detection methods (e.g., DCFH-DA fluorescence).
- Controlled Variables : Account for selenium speciation differences by quantifying intracellular selenoprotein expression (e.g., GPx, TrxR) via Western blot .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify confounding variables like dosage or exposure duration .
Q. What mechanistic studies elucidate the role of selenium in this compound’s bioactivity compared to sulfur analogs?
- Methodological Answer :
- Comparative Kinetics : Measure reaction rates with free radicals (e.g., ABTS⁺) using stopped-flow spectroscopy to assess selenium’s redox superiority over sulfur.
- Computational Modeling : Perform density functional theory (DFT) calculations to compare bond dissociation energies (BDE) of Se-H vs. S-H groups .
- Isotopic Labeling : Track selenium incorporation into selenoproteins via ⁷⁵Se radiolabeling in vitro .
Q. What experimental designs mitigate instability issues of this compound under physiological conditions?
- Methodological Answer :
- Stability Studies : Use accelerated degradation tests (40°C/75% RH) with LC-MS monitoring to identify degradation byproducts.
- Protective Formulations : Encapsulate in liposomes or cyclodextrins to shield the selenol group from oxidation .
- pH Optimization : Conduct buffered stability trials (pH 5–7.4) to determine optimal storage conditions .
Safety and Handling
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal or inhalation exposure .
- Waste Disposal : Neutralize selenium-containing waste with 10% sodium bicarbonate before disposal to prevent environmental contamination .
- Emergency Procedures : For spills, evacuate the area, apply absorbent materials, and rinse with copious water .
Data Management and Reproducibility
Q. How should researchers document this compound experiments to ensure reproducibility?
- Methodological Answer :
- Detailed Protocols : Include exact instrument settings (e.g., HPLC gradient profiles), raw data (e.g., NMR spectra), and batch-specific COA in supplementary materials .
- Metadata Annotation : Note selenium source purity, solvent lot numbers, and storage conditions (e.g., -80°C vs. -20°C) .
- Pre-registration : Share study designs on platforms like Open Science Framework to reduce bias in data interpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
